Methyl 2-(1-amino-2-methylcyclopentyl)acetate

Description

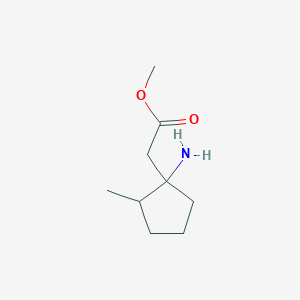

Methyl 2-(1-amino-2-methylcyclopentyl)acetate is a cyclopentane-derived ester featuring an amino group at the 1-position and a methyl substituent at the 2-position of the cyclopentane ring.

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

methyl 2-(1-amino-2-methylcyclopentyl)acetate |

InChI |

InChI=1S/C9H17NO2/c1-7-4-3-5-9(7,10)6-8(11)12-2/h7H,3-6,10H2,1-2H3 |

InChI Key |

MLWCVKOCXWDKGF-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC1(CC(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-amino-2-methylcyclopentyl)acetate typically involves the following steps:

Cyclopentane Derivative Formation: The starting material, 1-amino-2-methylcyclopentane, is synthesized through the amination of 2-methylcyclopentanone.

Esterification: The amino-cyclopentane derivative is then reacted with methyl chloroacetate in the presence of a base such as sodium hydroxide to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-amino-2-methylcyclopentyl)acetate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Halogenating agents like thionyl chloride can be used to introduce halides.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated cyclopentane derivatives.

Scientific Research Applications

Methyl 2-(1-amino-3-methylcyclopentyl)acetate has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. It can be used as a building block in the synthesis of complex organic molecules, as well as a biochemical probe. It is also explored for its pharmacological properties and potential therapeutic uses and is utilized in the production of specialty chemicals and materials. The compound can modulate the activity of molecular targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Although the provided search results do not contain comprehensive data tables and well-documented case studies specifically for Methyl 2-(1-amino-2-methylcyclopentyl)acetate, they do offer insight into similar compounds and their applications, which can help infer potential uses and research directions for the specified compound.

Cyclic Amino Acids and Derivatives:

- Treatment of Neurological Disorders A novel series of cyclic amino acids, useful in the treatment of epilepsy, faintness attacks, neurodegenerative disorders, depression, anxiety, panic, pain, neuropathological disorders, gastrointestinal disorders such as irritable bowel syndrome (IBS), and inflammation, especially arthritis, have been patented .

- Mimetic Agents The therapeutic use of the compounds as agents for neurodegenerative disorders, such as Alzheimer's disease, Huntington's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis, is also covered . The treatment of neurodegenerative disorders termed acute brain injury, including stroke, head trauma, and asphyxia, is also covered .

- Related to Neurontin These compounds are related to Neurontin®, a marketed drug effective in the treatment of epilepsy .

Methyl 2-amino-2-(4,4-dimethylcyclohexyl)acetate:

- Biological Activity This compound exhibits biological activity, particularly as a potential inhibitor of specific protein targets. Its structural features allow it to interact with enzymes and receptors in various biological pathways. Compounds with similar structures have been studied for their ability to inhibit ATPase activity, suggesting that this compound may also share these properties due to the cyclohexyl group's influence on binding affinity.

Applications:

* Pharmaceutical research

* Agrochemical research

* Material science

Interactions with Biomolecules:

* Understanding its biological roles

Chemical Reactions and Applications:

- Reactions Methyl 2-(1-amino-3-methylcyclopentyl)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution.

- Applications It has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.

Mechanism of Action

The mechanism of action of Methyl 2-(1-amino-2-methylcyclopentyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry.

Comparison with Similar Compounds

Ethyl 2-(1-amino-2-methylcyclopentyl)acetate

- Structural Difference: The ethyl ester variant (Ethyl 2-(1-amino-2-methylcyclopentyl)acetate) replaces the methyl ester group with an ethyl group.

Methyl 3-aminocyclopentanecarboxylate

- Structural Difference: The amino group is at the 3-position of the cyclopentane ring instead of the 1-position.

- Impact: Positional isomerism affects hydrogen-bonding capacity and conformational flexibility. The 1-amino configuration in the target compound may enable stronger intramolecular interactions with the ester carbonyl group, influencing solubility and crystal packing .

Methyl 2-(2-aminophenyl)acetate

- Structural Difference: Aromatic 2-aminophenyl substituent replaces the cyclopentane ring.

- This contrasts with the non-aromatic cyclopentane in the target compound, which relies on steric and conformational effects for molecular interactions .

Methyl 2-chloro-2-cyclopropylideneacetate

- Structural Difference: Chlorine and cyclopropylidene groups replace the amino and methyl groups on the cyclopentane.

- Impact : The electron-withdrawing chlorine increases electrophilicity at the α-carbon, making this compound more reactive in nucleophilic substitutions. The strained cyclopropane ring may also enhance ring-opening reactivity compared to the more stable cyclopentane .

Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate

- Structural Difference: A tetrazole ring with a hydroxyphenyl substituent replaces the cyclopentane-amino motif.

- Impact: The tetrazole ring’s acidity (pKa ~4.9) allows for pH-dependent solubility and metal coordination, unlike the neutral amino group in the target compound. Intramolecular O–H⋯N hydrogen bonding in the tetrazole derivative stabilizes its crystal structure, a feature absent in the cyclopentane-based ester .

Key Comparative Data Table

Biological Activity

Methyl 2-(1-amino-2-methylcyclopentyl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclopentane ring, an amino group, and an ester functional group. Its molecular formula is , with a molecular weight of approximately 171.24 g/mol. The compound's unique structure allows for various interactions with biological targets, which may influence multiple biochemical pathways.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The ester group can be hydrolyzed to release the active metabolite 2-(1-amino-2-methylcyclopentyl)acetic acid, which may engage with biological pathways through:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biomolecules, enhancing binding affinity to target proteins.

- Enzyme Modulation : The compound may act as a modulator of various enzymes, influencing metabolic processes and signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities relevant to drug development:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, making it a candidate for further exploration in treating infections.

- Neuropharmacological Effects : The compound has been investigated for its potential effects on neurodegenerative disorders, showing promise in modulating neurotransmitter systems .

- Anticonvulsant Activity : In animal models, this compound demonstrated anticonvulsant effects, suggesting its utility in epilepsy treatment .

Comparison of Biological Activities

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Cyclopentane ring with amino and ester functionalities | Antimicrobial, neuropharmacological, anticonvulsant |

| 2-(1-amino-3-methylcyclopentyl)acetate | Similar structure but with a different methyl substitution | Potentially different reactivity and activity |

| 5-Amino-2-methyl-1H-indol-3-yl acetic acid | Indole structure with amino and acetic acid moiety | Different biological properties due to aromatic nature |

Case Studies

- Anticonvulsant Study : A study conducted on DBA/2 mice demonstrated that oral administration of this compound resulted in dose-dependent anticonvulsant effects. The effective dosages were lower than those required in maximal electroshock tests, indicating high sensitivity in this model .

- Neuropharmacological Exploration : Research exploring the compound's effect on neurotransmitter systems revealed that it could modulate glutamate receptors, suggesting potential applications in treating conditions like schizophrenia or cocaine dependence .

- Antimicrobial Activity Assessment : In vitro studies indicated that this compound exhibited significant antimicrobial activity against various bacterial strains, warranting further investigation into its therapeutic potential.

Q & A

Q. What are the common synthetic routes for Methyl 2-(1-amino-2-methylcyclopentyl)acetate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclopropane intermediates or esterification of amino acids. For example, analogous cyclopropane-containing esters (e.g., Methyl 2-chloro-2-cyclopropylideneacetate) are synthesized using mesyl chloride or N-chlorosuccinimide (NCS) in solvents like 1,2-dichloroethane, followed by hydrolysis and recrystallization . Key factors include:

- Temperature : Reactions at 90°C improve cyclization efficiency.

- Catalysts : DMAP or triethylamine enhances nucleophilic substitution.

- Workup : Column chromatography or recrystallization (yields 58–97%) ensures purity .

Table 1 compares yields for similar syntheses:

| Precursor | Reagents | Solvent | Yield | Ref |

|---|---|---|---|---|

| Cyclopropane derivative | NCS, HCl | 1,2-dichloroethane | 97% | |

| Amino acid ester | Mesyl chloride, Et₃N | DCM | 58% |

Q. How is the stereochemistry of this compound confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard. For example, the crystal structure of Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate was resolved with orthorhombic symmetry (space group Pbca), bond angles (e.g., C–C–Cl = 105.79–112.79°), and hydrogen-bonding networks (e.g., O–H···O interactions at 2.70 Å) . Complementary techniques:

- NMR : ¹H/¹³C NMR distinguishes diastereomers via coupling constants (J values) and chemical shifts.

- IR : Confirms functional groups (e.g., ester C=O at ~1700 cm⁻¹) .

Q. What spectroscopic data are critical for characterizing this compound?

- Methodological Answer : Key spectral markers include:

- MS : Molecular ion peaks (e.g., m/z 300 [M⁺] for C₁₉H₂₂NO₃) and fragmentation patterns .

- ¹³C NMR : Cyclopentyl carbons (δ 25–50 ppm) and ester carbonyl (δ ~170 ppm) .

- XRD : Unit cell parameters (e.g., a = 13.078 Å, b = 7.235 Å) and torsion angles (e.g., C9–C10–C11 = 108.63°) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between experimental and predicted stereochemical outcomes?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and compare with XRD data. For instance, discrepancies in dihedral angles (e.g., C3–C4–C5–C6 = −1.8° experimentally vs. −5.2° computationally) suggest steric effects or solvent interactions . Tools like Gaussian or ORCA validate reaction mechanisms (e.g., SN2 vs. radical pathways) .

Q. What strategies improve diastereoselectivity in the synthesis of this compound?

- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) enhance selectivity. For cyclopentane derivatives, kinetic resolution using lipases (e.g., CAL-B) achieves >90% ee . Reaction parameters:

- Solvent polarity : Low-polarity solvents (e.g., toluene) favor tighter transition states.

- Temperature : Lower temps (0–5°C) reduce racemization .

Q. How do hydrogen-bonding interactions in crystal packing affect physicochemical properties?

- Methodological Answer : Hydrogen bonds (e.g., O3–H3···O1 at 2.70 Å) stabilize crystal lattices and influence melting points/solubility. For Methyl 2-(7-hydroxycoumarinyl)acetate, intermolecular H-bonds create a 3D network, increasing thermal stability (mp 96–98°C) . Computational tools (Mercury, PLATON) map packing motifs and predict stability .

Data Contradiction Analysis

Q. How should researchers address discrepancies between NMR and XRD data for cyclopentane ring conformations?

- Methodological Answer : NMR detects dynamic averaging, while XRD captures static conformations. For example, NMR may suggest chair-like cyclopentane, but XRD reveals envelope conformations. Use variable-temperature NMR to probe ring flipping (ΔG‡ ≈ 50 kJ/mol) . MD simulations (AMBER/CHARMM) model ring puckering dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.